
1-(Diethylboranyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylboranyl)-1H-pyrrole is an organoboron compound that features a pyrrole ring substituted with a diethylboranyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diethylboranyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with diethylborane under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethylboranyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The diethylboranyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halides or organometallic reagents under appropriate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides or other reduced boron species.
Substitution: Substituted pyrroles with different functional groups.
Applications De Recherche Scientifique
1-(Diethylboranyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Potential use in the development of boron-based drugs or as a probe in biological studies.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 1-(Diethylboranyl)-1H-pyrrole exerts its effects depends on the specific application. In organic synthesis, the boron atom can act as a Lewis acid, facilitating various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron moiety, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
- 1-(Dibutylboranyl)-1H-pyrrole
- 1-(Diphenylboranyl)-1H-pyrrole
- 1-(Diisopropylboranyl)-1H-pyrrole
Comparison: 1-(Diethylboranyl)-1H-pyrrole is unique due to its specific diethylboranyl group, which imparts distinct steric and electronic properties compared to other boron-substituted pyrroles
Propriétés
Numéro CAS |
22100-19-2 |
|---|---|
Formule moléculaire |
C8H14BN |
Poids moléculaire |
135.02 g/mol |
Nom IUPAC |
diethyl(pyrrol-1-yl)borane |
InChI |
InChI=1S/C8H14BN/c1-3-9(4-2)10-7-5-6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
QOOIQJKSGAYZBS-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)N1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


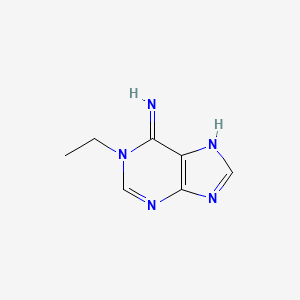
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
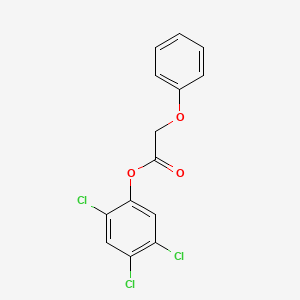
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

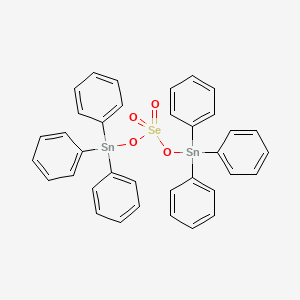
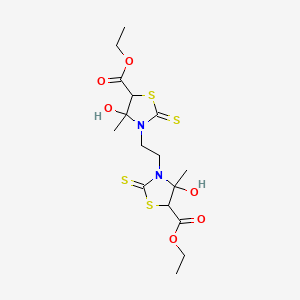
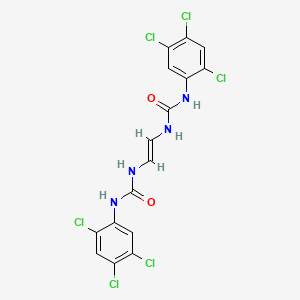

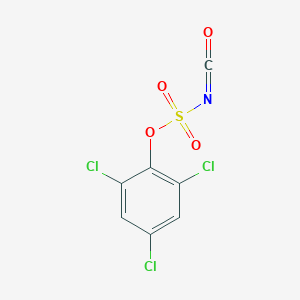
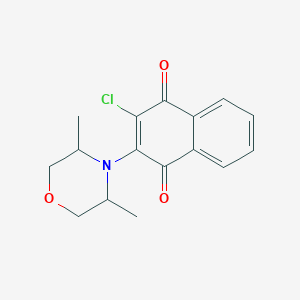
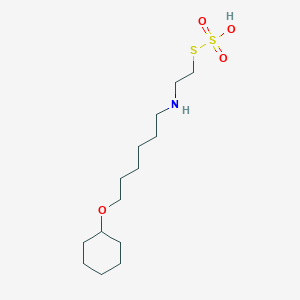
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
